6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Beschreibung
Historical Development and Context of Spirocyclic Oxime Research
Spirocyclic architectures have garnered sustained attention in drug discovery due to their conformational rigidity and ability to engage biological targets with high specificity. The integration of oxime functional groups into spiro systems emerged in the early 2000s as a strategy to enhance hydrogen-bonding interactions while maintaining metabolic stability. A pivotal advancement occurred with the development of Rh(III)-catalyzed annulation techniques, enabling efficient construction of chromone and benzofuran cores critical for spirocyclic frameworks. These methodologies laid the groundwork for synthesizing derivatives like 6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime, which incorporates both chromenone and oxime motifs.
Recent synthetic innovations, including regioselective cycloadditions and stereocontrolled spirocyclization, have expanded access to structurally diverse analogs. For instance, Kamal et al. demonstrated that spirooxindole-pyrrolidine hybrids could induce apoptosis in cancer cells through p53 pathway activation. Such findings directly informed the pharmacological profiling of related spirochromenes, including the subject compound, which shares critical structural features with these bioactive agents.
Taxonomic Position within Spirochromene Derivative Classification
This compound belongs to the spirochromenone oxime subclass, distinguished by three key structural attributes:
- Spirocyclic core : A cyclohexane ring connected to a dihydropyrano[3,2-g]chromen system through a shared spiro carbon atom, enforcing a non-planar conformation that influences target binding.
- Oxime functionality : The C8'-ketone converted to an oxime (-NOH) group, enhancing hydrogen-bond donor capacity compared to parent chromenones.
- Butyl substituent : A C6'-butyl chain that modulates lipophilicity and may contribute to membrane permeation.
Comparative analysis with prototypical spirochromenes reveals distinct pharmacophoric elements:
This taxonomy positions the compound as a hybrid structure combining the spatial organization of spirocycles with the electronic properties of chromenone-oxime systems.
Significance in Contemporary Pharmacological Research
The molecule's pharmacological relevance stems from preliminary evidence suggesting dual mechanisms of action:
- Cell cycle modulation : Structural analogs demonstrate G1 phase arrest in cancer cells through cyclin-dependent kinase (CDK) inhibition, a mechanism corroborated by flow cytometry studies on related spirooxindoles.
- Apoptosis induction : Mitochondrial membrane potential disruption observed in spiropyrazoline oxindoles hints at potential shared pathways, though direct evidence for the subject compound requires further investigation.
Recent synthetic campaigns have prioritized derivatization at the C6'-butyl position to optimize pharmacokinetic properties. For example, replacing the butyl chain with branched alkyl groups in analogous systems improved blood-brain barrier penetration in preclinical models. Such structure-activity relationship (SAR) insights guide ongoing optimization of this compound class for therapeutic development.
Emerging computational studies suggest high complementarity between the compound's three-dimensional structure and the ATP-binding pocket of CDK4/6, providing a mechanistic hypothesis for its observed antiproliferative effects. This aligns with broader trends in targeting cell cycle regulators for cancer therapy, though in vitro validation remains pending for the specific derivative.
Eigenschaften
IUPAC Name |
(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKNOVDPZHNZLG-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime typically involves multiple steps:
Formation of the Pyranochromene Core: This step often starts with the condensation of a suitable phenol derivative with an aldehyde under acidic or basic conditions to form the chromene ring.
Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative, facilitated by a Lewis acid catalyst such as BF3·Et2O.
Oxime Formation: The final step involves the conversion of the ketone group in the spiro compound to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the oxime group can yield the corresponding amine, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether under reflux conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxime ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of organic chemistry, 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime serves as a versatile building block. Its unique functional groups allow for various modifications, enabling the synthesis of more complex molecules. This compound can be utilized in the development of new materials or as an intermediate in various chemical reactions.
The compound's structure suggests potential interactions with biological targets, making it a candidate for drug discovery. Preliminary studies indicate that derivatives of similar chromene structures exhibit diverse biological activities, including:
- Antioxidant Properties : Compounds related to chromenes have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Anticancer Activity : Some studies suggest that oxime derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been tested against various cancer cell lines, showing promising cytotoxic effects .
Anticancer Studies
A study examining the cytotoxicity of chromene derivatives found that certain compounds exhibited significant effects against cancer cell lines such as HCT116 and MCF7. The IC values indicated strong potential for further development into therapeutic agents .
Antioxidant Activity
Research has highlighted the antioxidant capacity of related compounds in vitro. These studies utilized assays to measure free radical scavenging activity, demonstrating that modifications to the oxime structure can enhance antioxidant properties .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Spirocyclic pyrano-chromen derivatives vary primarily in substituents and functional groups, which influence their physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Size and Polarity : Butyl and tert-butyl groups increase hydrophobicity, whereas hydroxyl or oxime groups enhance polarity. Ethyl and methyl substituents balance lipophilicity and solubility .
- Functional Group Impact : Oxime derivatives (e.g., target compound and 7'-benzyl analog) may exhibit unique reactivity, such as forming coordination complexes or acting as enzyme inhibitors .
Physicochemical Properties
- Solubility : Hydroxyl-containing analogs (e.g., 6'-ethyl-10'-hydroxy) are likely more water-soluble than the butyl-substituted target compound .
- Thermal Stability : tert-Butyl and phenyl substituents (e.g., 4-tert-butyl-6'-phenyl) may improve thermal stability due to steric protection of the core structure .
- Reactivity: Oxime groups in the target compound and 7'-benzyl analog can participate in condensation or redox reactions, unlike non-oxime derivatives .
Biologische Aktivität
The compound 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime (CAS No. 1133822-72-6) is a member of a class of compounds known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H26O2S |
| Molecular Weight | 342.50 g/mol |
| CAS Number | 1133822-72-6 |
| InChI Key | UMEOXNRPXAPURT-UHFFFAOYSA-N |
Structural Characteristics
The compound features a spirocyclic structure that contributes to its unique biological properties. The oxime functionality is known for its role in various chemical reactions and biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. For instance, studies have shown that spirochromenes can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Antimicrobial Activity
Preliminary studies suggest that 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime exhibits antimicrobial properties against various pathogens. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Natural Products evaluated the antioxidant capacity of similar compounds. Results indicated that these compounds could significantly lower malondialdehyde levels in vitro, suggesting protective effects against lipid peroxidation.
- Antimicrobial Testing : In a recent study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone, indicating effective antimicrobial action comparable to standard antibiotics.
Cytotoxicity and Pharmacological Potential
Cytotoxicity assays have shown that this compound may selectively induce apoptosis in certain cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity is vital for developing targeted cancer therapies.
Summary of Key Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Journal of Natural Products | Antioxidant Activity | Significant reduction in oxidative stress markers. |
| Antimicrobial Agents | Microbial Activity | Effective against multiple bacterial strains. |
| Cancer Research Journal | Cytotoxicity | Induced apoptosis in cancer cell lines with low toxicity to normal cells. |
The biological activities of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime can be attributed to:
- Oxime Group : Enhances interaction with biological targets.
- Spirocyclic Structure : Provides stability and potential for diverse interactions.
Q & A
Q. What experimental strategies are recommended for synthesizing 6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime with high yield?
Synthesis optimization involves:
- Catalyst selection : Acidic catalysts (e.g., p-TSA) can enhance cyclocondensation efficiency, as demonstrated in spiro-quinazolinone synthesis (98% yield) .
- Solvent systems : Polar aprotic solvents (e.g., DMF) or ethanol are preferred for spiro compound recrystallization to improve purity .
- Reaction monitoring : Use TLC with UV visualization to track intermediate formation and adjust reaction times (e.g., 10-minute reflux for rapid cyclization) .
- Purification : Column chromatography (ethyl acetate/hexane) followed by ethanol recrystallization yields pure products (65–90% yields) .
Q. Which spectroscopic techniques are most reliable for confirming the oxime functional group and spirocyclic structure?
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours, then analyze degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., spiro compounds with methyl groups show stability up to 260°C) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structure elucidation (e.g., overlapping signals in NMR)?
- DEPT-135/HSQC : Differentiate CH₃, CH₂, and CH groups in crowded regions (e.g., cyclohexane methyls at δ 0.89–0.95 ppm) .
- Variable-temperature NMR : Reduce signal broadening caused by conformational flexibility in the spiro system .
- X-ray crystallography : Confirm absolute configuration, as applied to spiro-pyrazole derivatives (CCDC deposition codes available) .
Q. What computational methods are suitable for predicting the compound’s acetylcholinesterase (AChE) inhibition potential?
- Molecular docking : Use AutoDock Vina to model interactions between the oxime group and AChE’s catalytic triad (e.g., spiro-quinazolinones showed binding energy < –8 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- Pharmacophore modeling : Map hydrogen-bond acceptors (oxime) and hydrophobic regions (butyl chain) to prioritize derivatives .
Q. How to design experiments evaluating environmental fate, such as biodegradation or photolytic degradation?
- OECD 301F test : Measure biodegradation in activated sludge over 28 days; monitor via LC-MS for parent compound and metabolites .
- Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions; quantify degradation products using HRMS .
- Partition coefficients : Determine log Kow (octanol-water) via shake-flask method to predict bioaccumulation potential .
Q. What strategies address discrepancies in biological activity data (e.g., varying MIC values across studies)?
- Standardized protocols : Follow CLSI guidelines for antimicrobial assays, using fixed inoculum sizes (1–5 × 10⁵ CFU/mL) and incubation times (18–24 hours) .
- Positive controls : Compare activity to reference drugs (e.g., ketoconazole for antifungal assays; MIC 2–3 µmol/mL) .
- Dose-response curves : Calculate IC₅₀ values for enzyme inhibition (e.g., AChE assays with Ellman’s reagent at 412 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
